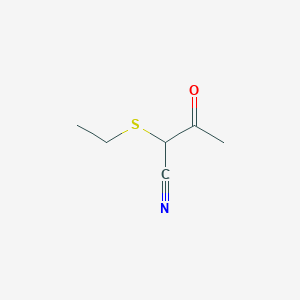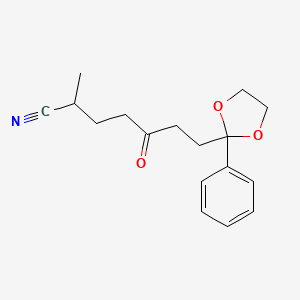
1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl-, also known as α-Methyl-δ-oxo-2-phenyl-1,3-dioxolane-2-heptanenitrile, is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol . This compound is characterized by its unique structure, which includes a dioxolane ring, a heptanenitrile chain, and a phenyl group. It is used in various chemical and industrial applications due to its distinct properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of salicylic aldehyde triflates with ethylene glycol vinyl ether and secondary nucleophilic amines in the presence of a palladium (0) catalyst . This reaction proceeds through an initial internal Heck arylation, followed by iminium ion formation and subsequent tandem cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrile group can interact with nucleophilic sites in proteins, leading to changes in their function. The dioxolane ring may also play a role in stabilizing the compound’s interactions with its targets.
類似化合物との比較
Similar Compounds
- 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-ethyl-
- 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-propyl-
- 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-butyl-
Uniqueness
1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This phenyl group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
特性
CAS番号 |
58422-90-5 |
|---|---|
分子式 |
C17H21NO3 |
分子量 |
287.35 g/mol |
IUPAC名 |
2-methyl-5-oxo-7-(2-phenyl-1,3-dioxolan-2-yl)heptanenitrile |
InChI |
InChI=1S/C17H21NO3/c1-14(13-18)7-8-16(19)9-10-17(20-11-12-21-17)15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3 |
InChIキー |
RXCQJNYVWMHMEO-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(=O)CCC1(OCCO1)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13966879.png)
![1-[3-(Diphenylphosphoryl)-3-phenylpropyl]piperidine](/img/structure/B13966897.png)
![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)
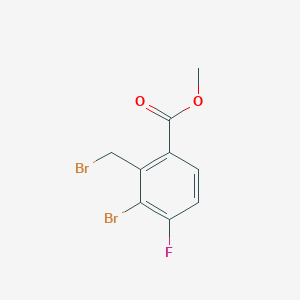
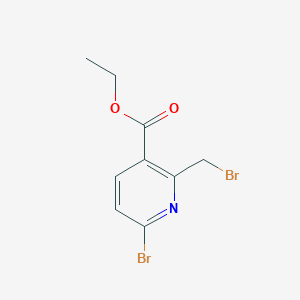
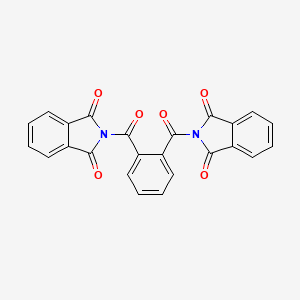
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13966917.png)
![2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13966918.png)
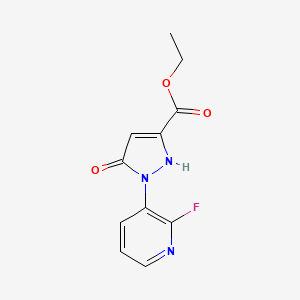
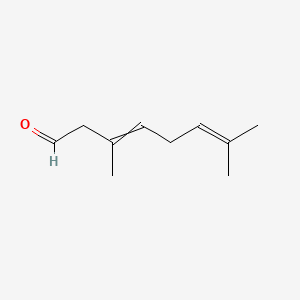
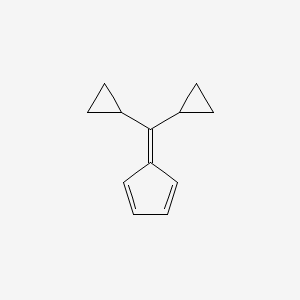
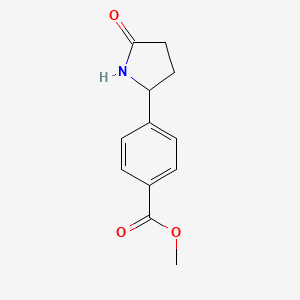
![Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate](/img/structure/B13966942.png)
